![molecular formula C12H17N B2875370 (R)-2-Benzylpiperidine CAS No. 203452-46-4](/img/structure/B2875370.png)
(R)-2-Benzylpiperidine
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Overview
Description
“®-2-Benzylpiperidine” is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol but around one twentieth as potent . It boosts norepinephrine levels to around the same extent as d-amphetamine, but it has very little effect on dopamine levels .
Synthesis Analysis
Piperidines, including “®-2-Benzylpiperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “®-2-Benzylpiperidine” is C12H17N . It has a molecular weight of 175.27 g/mol .Chemical Reactions Analysis
Piperidines, including “®-2-Benzylpiperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“®-2-Benzylpiperidine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 267.5±9.0 °C at 760 mmHg . The compound has a molar refractivity of 55.6±0.3 cm3 .Scientific Research Applications
Chiral Synthesis
“®-2-Benzylpiperidine” is a chiral compound that can serve as a building block in the synthesis of various pharmaceuticals. Its enantiopure form is crucial for creating drugs with specific desired effects, as the chirality of a molecule can significantly influence its pharmacological properties .
Nanotechnology
The compound’s unique structure may allow it to interact with nanoparticles, potentially leading to applications in drug delivery systems where it could be used to modify the surface of nanoparticles to target specific cells or tissues .
Mechanism of Action
Future Directions
Piperidines, including “®-2-Benzylpiperidine”, are crucial in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating the ongoing interest and research in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry .
properties
IUPAC Name |
(2R)-2-benzylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCORRITGNIHP-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Benzylpiperidine | |
CAS RN |
203452-46-4 |
Source
|
Record name | 2-Benzylpiperidine, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGN6TR76QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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